molecular formula C11H19N B13466590 1-Azadispiro[3.1.5^{6}.1^{4}]dodecane

1-Azadispiro[3.1.5^{6}.1^{4}]dodecane

Katalognummer: B13466590
Molekulargewicht: 165.27 g/mol
InChI-Schlüssel: AZJCQXSXPWFWGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Azadispiro[3.1.5{6}.1{4}]dodecane is a synthetic organic compound characterized by its unique spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azadispiro[3.1.5{6}.1{4}]dodecane typically involves multi-step processes. One common approach utilizes the reaction of N-Boc-amino acid derivatives with cyclic ketones. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for 1-Azadispiro[3.1.5{6}.1{4}]dodecane are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable processes, and ensuring cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

1-Azadispiro[3.1.5{6}.1{4}]dodecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The nitrogen atom in the spirocyclic structure can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-Azadispiro[3.1.5{6}.1

    Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and developing new synthetic methodologies.

    Biology: Its potential biological activity can be explored for developing new bioactive molecules.

    Medicine: The compound may serve as a scaffold for designing new pharmaceuticals with specific therapeutic properties.

    Industry: Its chemical properties can be leveraged in the development of new materials and industrial processes.

Wirkmechanismus

The mechanism by which 1-Azadispiro[3.1.5{6}.1{4}]dodecane exerts its effects is not fully understood. its spirocyclic structure suggests potential interactions with various molecular targets. The nitrogen atom in the structure may participate in hydrogen bonding and other interactions, influencing the compound’s biological activity and chemical reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Azadispiro[3.1.3{6}.1{4}]decane : This compound shares a similar spirocyclic structure but with different ring sizes and substitution patterns .
  • 5-Oxa-11-azadispiro[3.1.3{6}.3{4}]dodecane : Another spirocyclic compound with an oxygen atom incorporated into the structure .

Uniqueness

1-Azadispiro[3.1.5{6}.1{4}]dodecane is unique due to its specific ring sizes and the presence of a nitrogen atom within the spirocyclic framework. This distinct structure imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C11H19N

Molekulargewicht

165.27 g/mol

IUPAC-Name

3-azadispiro[3.1.56.14]dodecane

InChI

InChI=1S/C11H19N/c1-2-4-10(5-3-1)8-11(9-10)6-7-12-11/h12H,1-9H2

InChI-Schlüssel

AZJCQXSXPWFWGN-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)CC3(C2)CCN3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.